5-(aminomethyl)furan-2-sulfonamide hydrochloride
Description
Historical Context and Significance of Sulfonamide Scaffolds in Medicinal Chemistry
The journey of sulfonamides in medicine began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. This discovery marked a pivotal moment in the history of medicine, heralding the dawn of the antibiotic era. nih.gov The active metabolite of Prontosil, sulfanilamide, became the parent compound for a vast array of sulfa drugs that revolutionized the treatment of bacterial infections. researchgate.net
The sulfonamide functional group (-SO₂NH₂) is a versatile scaffold that has been incorporated into a wide range of therapeutic agents beyond antimicrobials. chemscene.com These include diuretics like furosemide (B1674285) and hydrochlorothiazide, anticonvulsants such as sultiame, and even some non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The enduring importance of the sulfonamide moiety lies in its ability to mimic the p-aminobenzoic acid (PABA) structure, allowing it to act as a competitive inhibitor of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial synthesis of folic acid. nih.gov This mechanism of action, coupled with its favorable physicochemical properties, has cemented the sulfonamide scaffold as a cornerstone in drug design and development. nih.govnih.gov
Emergence of Furan-Containing Heterocycles in Contemporary Chemical Biology
Heterocyclic compounds, particularly those containing five-membered rings, are ubiquitous in nature and form the structural core of many biologically active molecules. Current time information in Winnipeg, CA.nih.gov Among these, the furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, has emerged as a privileged structure in contemporary chemical biology. Current time information in Winnipeg, CA.nih.gov The first furan derivative, 2-furoic acid, was described in 1780, and since then, the furan family has expanded to include a multitude of natural and synthetic compounds with diverse applications. google.com
Overview of 5-(Aminomethyl)furan-2-sulfonamide (B8765333) Hydrochloride as a Research Subject
5-(Aminomethyl)furan-2-sulfonamide hydrochloride is a chemical compound that integrates the key structural features of both sulfonamides and furans. It comprises a furan ring substituted with a sulfonamide group at the 2-position and an aminomethyl group at the 5-position, with the amine function being protonated as a hydrochloride salt. This specific arrangement of functional groups suggests its potential as a subject of interest in academic and industrial research, particularly in the exploration of new therapeutic agents.
While extensive, dedicated academic studies on this compound are not widely available in publicly accessible literature, its structure is indicative of a compound designed for biological screening. The sulfonamide moiety is a well-known pharmacophore, particularly for inhibiting enzymes like carbonic anhydrase, while the furan ring acts as a versatile scaffold. The aminomethyl group can provide a point for further chemical modification or influence the compound's solubility and binding to biological targets.
Scope and Objectives of Academic Inquiry into the Compound
Academic inquiry into a compound like this compound would typically encompass several key areas. The primary objectives of such research would be to synthesize the compound efficiently, characterize its physicochemical properties, and evaluate its biological activity in various assays.
A significant focus of investigation for furan sulfonamides has been their potential as carbonic anhydrase inhibitors. nih.govCurrent time information in Winnipeg, CA. Carbonic anhydrases are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govCurrent time information in Winnipeg, CA. Therefore, a primary objective of academic research on this compound would likely be to determine its inhibitory activity against different carbonic anhydrase isoforms.
Further academic inquiry would likely involve structure-activity relationship (SAR) studies. This would entail the synthesis of a series of related compounds with modifications to the furan ring, the sulfonamide group, or the aminomethyl side chain to understand how these structural changes affect biological activity. The ultimate goal of such academic pursuits is to uncover novel lead compounds for drug development and to expand the fundamental understanding of the chemical biology of furan sulfonamides.
Detailed Research Findings
While specific, in-depth research articles focusing solely on this compound are limited, we can infer its potential properties and research context from studies on related furan sulfonamide derivatives.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₅H₉ClN₂O₃S |
| Molecular Weight | 212.66 g/mol |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in water |
Note: These properties are predicted based on the chemical structure and have not been experimentally verified in publicly available academic literature.
Synthesis
A plausible synthetic route for this compound, based on general organic chemistry principles and related patent literature, would likely involve a multi-step process. A potential starting material could be 5-(chloromethyl)furan-2-sulfonyl chloride. This intermediate could then be reacted with ammonia (B1221849) to form the sulfonamide. Subsequent reaction of the chloromethyl group with a source of ammonia, followed by conversion to the hydrochloride salt, would yield the final product. It is important to note that this is a hypothetical pathway and has not been explicitly described in peer-reviewed academic publications for this specific compound.
Biological Activity
The primary area of academic interest for furan sulfonamides is their activity as carbonic anhydrase inhibitors. nih.govCurrent time information in Winnipeg, CA. Research has shown that the five-membered heterocyclic sulfonamides can be more effective inhibitors compared to their six-membered ring counterparts. Current time information in Winnipeg, CA. Studies on structurally similar furan-based sulfonamides have demonstrated potent inhibitory activity against various carbonic anhydrase isoforms. Therefore, it is reasonable to hypothesize that this compound would be investigated for similar activity. The presence of the aminomethyl group could influence its binding affinity and selectivity for different carbonic anhydrase isoforms.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(aminomethyl)furan-2-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S.ClH/c6-3-4-1-2-5(10-4)11(7,8)9;/h1-2H,3,6H2,(H2,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONLYOLIALLKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)N)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Synthetic Routes to 5-(Aminomethyl)furan-2-sulfonamide (B8765333) Hydrochloride
Precursor Synthesis and Functional Group Introduction
A plausible synthetic pathway commences with a suitable 5-substituted furan (B31954) derivative. A common starting point in furan chemistry is 5-methylfurfural, which can be sourced from biomass. The synthesis can be logically divided into two main stages: the formation of the furan-2-sulfonamide (B1601764) core and the subsequent introduction of the aminomethyl group.
Formation of the Furan-2-Sulfonamide Core:
The initial step involves the sulfonation of a furan ring. Furan is known to be sensitive to strong acids, which can lead to polymerization. Therefore, milder sulfonating agents are typically employed. A common method is the use of a sulfur trioxide-pyridine complex.
A strategic approach would involve the sulfonation of 5-methylfuran. This reaction would yield 5-methylfuran-2-sulfonic acid. The sulfonic acid can then be converted to the corresponding sulfonyl chloride, a key intermediate, by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. Finally, the sulfonyl chloride is reacted with ammonia (B1221849) to furnish the desired 5-methylfuran-2-sulfonamide (B12272).
Introduction of the Aminomethyl Group:
With the 5-methylfuran-2-sulfonamide in hand, the next critical transformation is the introduction of the amino functionality at the methyl group. This is typically achieved through a two-step sequence involving halogenation followed by amination.
A free-radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would yield 5-(bromomethyl)furan-2-sulfonamide. This benzylic-type bromide is a versatile intermediate for nucleophilic substitution.
Several methods can be employed for the subsequent amination:
Direct Amination: Reaction with an excess of ammonia can directly provide the primary amine. However, this method can sometimes lead to the formation of secondary and tertiary amine byproducts.
Gabriel Synthesis: A more controlled approach involves the use of potassium phthalimide (B116566) to form an N-substituted phthalimide intermediate. Subsequent cleavage of the phthalimide group, often with hydrazine, yields the desired primary amine. This method is known for producing primary amines with high purity.
Delépine Reaction: This method involves the reaction of the halide with hexamethylenetetramine followed by acidic hydrolysis to yield the primary amine.
Azide (B81097) Reduction: The bromide can be converted to an azide intermediate by reaction with sodium azide. The azide is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride or through catalytic hydrogenation.
An alternative strategy for introducing the aminomethyl group involves starting with 5-formylfuran-2-sulfonamide (B3266601). This intermediate can undergo reductive amination, where it is reacted with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to directly form the aminomethyl group.
Hydrochloride Salt Formation Mechanisms
The final step in the synthesis is the formation of the hydrochloride salt. This is a standard procedure for isolating and purifying amines, often improving their stability and solubility in aqueous media. The free base of 5-(aminomethyl)furan-2-sulfonamide is treated with hydrochloric acid.
The mechanism involves the protonation of the basic nitrogen atom of the aminomethyl group by the hydrogen ion from hydrochloric acid. The lone pair of electrons on the nitrogen atom acts as a Brønsted-Lowry base, accepting a proton. The resulting ammonium (B1175870) cation and the chloride anion form an ionic bond, yielding the hydrochloride salt.
This is typically carried out by dissolving the free amine in a suitable organic solvent, such as diethyl ether, methanol, or isopropanol, and then adding a solution of hydrogen chloride in the same or a different solvent. The salt often precipitates from the solution and can be collected by filtration. The choice of solvent is crucial to ensure good recovery of the salt.
Catalytic Approaches in Furan-Based Aminomethylation
Catalytic methods offer more efficient and environmentally benign alternatives for the aminomethylation of furan derivatives. One of the most prominent catalytic approaches is reductive amination.
As mentioned previously, if 5-formylfuran-2-sulfonamide is used as a precursor, catalytic reductive amination can be employed. This one-pot reaction involves the condensation of the aldehyde with ammonia to form an imine intermediate, which is then immediately reduced to the amine in the presence of a catalyst and a hydrogen source.
Various heterogeneous and homogeneous catalysts can be utilized for this transformation. Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel, with hydrogen gas serving as the reductant. Homogeneous catalysts, such as certain iridium or rhodium complexes, can also be effective.
The sulfonamide group at the 2-position of the furan ring is an electron-withdrawing group, which can influence the reactivity of the aldehyde at the 5-position. However, reductive amination is generally a robust and widely applicable method for the synthesis of amines from carbonyl compounds.
Derivatization and Analog Synthesis Approaches
The chemical scaffold of 5-(aminomethyl)furan-2-sulfonamide hydrochloride presents several opportunities for derivatization and the synthesis of analogs. These modifications can be targeted at the aminomethyl moiety or the furan ring itself, allowing for the exploration of structure-activity relationships in various chemical and biological contexts.
Modification of the Aminomethyl Moiety
The primary amine of the aminomethyl group is a versatile functional handle for a wide range of chemical transformations, enabling the synthesis of a diverse library of analogs.
N-Alkylation and N-Arylation: The primary amine can be converted to secondary or tertiary amines through N-alkylation with alkyl halides or reductive amination with other aldehydes or ketones. N-arylation can be achieved through methods such as the Buchwald-Hartwig amination.
Amide and Sulfonamide Formation: Acylation of the amine with acyl chlorides or carboxylic acids (using coupling agents) leads to the formation of amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides.
Urea and Thiourea Formation: The amine can react with isocyanates or isothiocyanates to form ureas and thioureas, respectively.
| Modification Type | Reagent/Reaction | Resulting Functional Group |
| N-Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
| N-Arylation | Aryl halide, Palladium catalyst | Secondary Arylamine |
| Acylation | Acyl chloride/Carboxylic acid | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Urea Formation | Isocyanate | Urea |
| Thiourea Formation | Isothiocyanate | Thiourea |
Substituent Effects on the Furan Ring
The reactivity of the furan ring in electrophilic aromatic substitution is significantly influenced by the nature of the substituents attached to it. Furan itself is highly activated towards electrophilic attack, with a preference for substitution at the C2 and C5 positions. pearson.com
The sulfonamide group at the C2 position is strongly electron-withdrawing. This deactivates the furan ring towards further electrophilic substitution. The presence of this group would direct any subsequent electrophilic attack to the C4 position, as the C5 position is already substituted. However, due to the deactivating nature of the sulfonamide group, forcing further substitution on the ring would likely require harsh reaction conditions, which could lead to ring opening or decomposition.
Conversely, if one were to synthesize analogs with different substituents on the furan ring, the nature of these substituents would dictate the regioselectivity of the sulfonation and aminomethylation steps.
Electron-donating groups (e.g., alkyl, alkoxy) at the C3 or C4 position would activate the ring, facilitating electrophilic substitution. An electron-donating group at C3 would likely direct incoming electrophiles to the C2 and C5 positions.
Electron-withdrawing groups (e.g., acyl, nitro) at the C3 or C4 position would further deactivate the ring, making subsequent functionalization more challenging.
Sulfonamide Group Derivatization
The sulfonamide group (—SO₂NH₂) is a versatile functional group in organic synthesis and medicinal chemistry. Generally, it can undergo various derivatization reactions. The primary amine of the sulfonamide is nucleophilic and can react with a variety of electrophiles. Common derivatizations include N-alkylation, N-arylation, and acylation.
For instance, N-alkylation can be achieved by reacting the sulfonamide with alkyl halides in the presence of a base. N-arylation can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Acylation with acyl chlorides or anhydrides yields N-acylsulfonamides. Another important transformation is the reaction with isocyanates to form sulfonylureas.
While these reactions are standard for sulfonamides, specific examples and optimized conditions for the derivatization of this compound are not documented in available literature.
Role as a Synthetic Intermediate in Complex Molecular Architectures
The bifunctional nature of this compound, possessing both a primary aminomethyl group and a sulfonamide moiety, suggests its potential as a valuable building block in the synthesis of more complex molecules.
Integration into Sulfonyl Urea Derivatives
Sulfonylureas are a class of compounds characterized by the R-SO₂-NH-C(=O)-NH-R' functional group. They are widely known for their applications in medicine. The synthesis of sulfonylureas typically involves the reaction of a sulfonamide with an isocyanate.
In principle, 5-(aminomethyl)furan-2-sulfonamide could react with various isocyanates to yield a range of sulfonylurea derivatives. The aminomethyl group would likely require protection prior to the reaction with the isocyanate to prevent side reactions. However, no published studies were found that demonstrate this specific application for this compound.
Application in Peptide Coupling Methodologies
Peptide coupling involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. The aminomethyl group of this compound could potentially be used in peptide synthesis. It could be coupled to the C-terminus of a peptide or an amino acid using standard peptide coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., HBTU, PyBOP).
This would introduce a furan-2-sulfonamide moiety into a peptide chain, which could be of interest for modifying the peptide's structural and biological properties. Nevertheless, there is no available research that documents the use of this compound in peptide coupling methodologies.
Contribution to Macrocyclic Scaffold Construction
Macrocycles are large cyclic molecules that are of significant interest in drug discovery and materials science. The construction of macrocyclic scaffolds often relies on bifunctional building blocks that can undergo cyclization reactions.
The two reactive sites in this compound, the aminomethyl group and the sulfonamide, could theoretically be utilized in macrocyclization reactions. For example, the aminomethyl group could be acylated with a long-chain dicarboxylic acid derivative, and the sulfonamide could then react with another functional group on the same chain to close the ring. Again, a search of the scientific literature did not yield any examples of this compound being used in the construction of macrocyclic scaffolds.
Structure Activity Relationship Sar Investigations and Molecular Design Principles
Exploration of Furan (B31954) Ring System Influence on Molecular Recognition
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, plays a multifaceted role in the molecular recognition of 5-(aminomethyl)furan-2-sulfonamide (B8765333) by its biological targets. Its influence can be attributed to its inherent electronic properties and the conformational flexibility it imparts to the molecule.
Conformational Flexibility Imparted by the Furan Core
While the furan ring itself is planar, the single bonds connecting it to the aminomethyl and sulfonamide groups allow for a degree of rotational freedom. This conformational flexibility enables the molecule to adopt various spatial arrangements, which can be crucial for fitting into the specific topology of a binding site. The preferred conformation will be the one that maximizes favorable interactions and minimizes steric clashes. Studies on other 5-substituted furan derivatives have shown that the nature and size of the substituent can influence the preferred orientation of the side chains relative to the furan ring, which in turn affects biological activity.
Impact of Aminomethyl and Sulfonamide Moieties on Ligand-Target Interactions
The aminomethyl and sulfonamide groups are the primary drivers of the specific interactions between 5-(aminomethyl)furan-2-sulfonamide and its target, likely a zinc-containing enzyme, given the presence of the sulfonamide group.
Hydrogen Bonding Networks and Polar Interactions
The primary amine of the aminomethyl group and the nitrogen and oxygen atoms of the sulfonamide group are all capable of participating in hydrogen bonds, acting as both hydrogen bond donors and acceptors. The aminomethyl group, being basic, is likely protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with negatively charged or polar amino acid residues such as aspartate, glutamate, or serine in the target's active site. The sulfonamide group's oxygen atoms are excellent hydrogen bond acceptors, while the nitrogen can act as a hydrogen bond donor. These hydrogen bonding networks are critical for the specificity and stability of the ligand-target complex.
Role of the Sulfonamide Group as a Zinc-Binding Moiety
The sulfonamide group is a well-established zinc-binding group (ZBG) and is the key pharmacophore for the inhibition of zinc-containing enzymes, most notably carbonic anhydrases (CAs). The mechanism of inhibition involves the deprotonation of the sulfonamide nitrogen to form a sulfonamidate anion. This anion then coordinates directly to the Zn(II) ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide (B78521) ion that is essential for the catalytic activity of the enzyme. The geometry of the sulfonamide group allows it to form a stable tetrahedral coordination complex with the zinc ion. This interaction is a primary determinant of the inhibitory potency of sulfonamide-based drugs.
Comparative Analysis with Structurally Related Sulfonamide Derivatives
The inhibitory activity of 5-(aminomethyl)furan-2-sulfonamide can be contextualized by comparing it with other sulfonamide derivatives where the furan ring or the aminomethyl substituent is varied. While direct comparative data for 5-(aminomethyl)furan-2-sulfonamide is scarce, studies on other furan-based sulfonamides and related heterocyclic sulfonamides provide valuable insights.
Research on a series of substituted furan sulfonamides has demonstrated their inhibitory potential against human carbonic anhydrase isoforms hCA I and hCA II. The inhibitory constants (Ki) for these compounds are in the micromolar to nanomolar range, indicating potent inhibition. For instance, certain derivatives show Ki values as low as 0.346 µM for hCA II. researchgate.net
| Compound | hCA I Ki (µM) | hCA II Ki (µM) |
|---|---|---|
| Furan Sulfonamide Derivative 1 | 3.006 ± 0.17 | 2.923 ± 0.15 |
| Furan Sulfonamide Derivative 2 | 0.356 ± 0.0 | 0.346 ± 0.0 |
The nature of the heterocyclic ring also plays a significant role. Comparative studies of five-membered heterocyclic sulfonamides have shown that thiophene-based sulfonamides are often more potent inhibitors than their furan counterparts. mdpi.comnih.gov This difference is attributed to the different electronic and steric properties of sulfur versus oxygen. Pyrrole-based sulfonamides also exhibit significant inhibitory activity. mdpi.com
Furthermore, the "tail" of the sulfonamide inhibitor, which in this case is the aminomethyl group, is crucial for determining selectivity among different enzyme isoforms. By extending into regions of the active site that are less conserved, the tail can form specific interactions that favor binding to one isoform over another. For example, in a series of benzofuran-based sulfonamides, the nature and position of substituents on the benzofuran (B130515) ring significantly influenced their inhibitory potency and selectivity against different carbonic anhydrase isoforms. nih.gov While 5-(aminomethyl)furan-2-sulfonamide is a relatively simple molecule, the aminomethyl group provides a vector for potential modifications to enhance potency and selectivity.
| Compound Scaffold | hCA II IC50 (nM) |
|---|---|
| Thiadiazole Sulfonamide | 16.7 |
| Furazan Sulfonamide | ~10-100 |
| Benzofuran Sulfonamide | ~10-100 |
Systematic Comparison with Benzene (B151609) and Thiophene (B33073) Analogs
The replacement of the furan ring in a bioactive compound with other aromatic systems like benzene or thiophene is a common strategy in medicinal chemistry to probe the electronic and steric requirements of the target receptor. These five- and six-membered rings, while all aromatic, possess distinct physicochemical properties that can significantly alter a compound's interaction with its biological target.
The aromaticity and reactivity of these rings follow a generally accepted order: Benzene > Thiophene > Furan. ksu.edu.sa Benzene is the most aromatic and least reactive, whereas furan, with the highly electronegative oxygen atom, has the lowest resonance energy and is the most reactive of the three. pharmaguideline.comyoutube.com The oxygen atom in furan holds its lone pair of electrons more tightly than the sulfur in thiophene, reducing the ease of delocalization and thus its aromatic character. pharmaguideline.com
These differences in electron distribution and aromaticity have profound implications for SAR:
Electron Density: The furan and thiophene rings are considered electron-rich compared to benzene, as their six π-electrons are distributed over five atoms instead of six. imperial.ac.uk This can lead to stronger interactions with electron-deficient regions of a receptor.
Hydrogen Bonding: The ether oxygen in the furan ring can act as a hydrogen bond acceptor, a feature absent in its benzene analog. orientjchem.org This provides an additional point of interaction with a biological target that can be crucial for binding affinity.
A systematic comparison of these analogs allows medicinal chemists to determine which aromatic core provides the optimal balance of electronic and steric properties for the desired biological activity.
| Analog Core | Relative Aromaticity | Key Physicochemical Properties | Potential Impact on Biological Activity |
|---|---|---|---|
| Furan | Low | More polar, electron-rich, oxygen can act as H-bond acceptor. orientjchem.org | May enhance binding through specific hydrogen bonds; altered electronics can modulate receptor interactions. |
| Thiophene | Medium | Less polar than furan, more aromatic. ksu.edu.sa Sulfur is less electronegative than oxygen. pharmaguideline.com | Often considered a close bioisostere of benzene but with different electronic distribution; can improve metabolic stability over furan. researchgate.net |
| Benzene | High | Most lipophilic, stable, and least reactive. ksu.edu.sa | Provides a stable, hydrophobic scaffold that can engage in π-stacking interactions; lacks heteroatom-specific interactions. |
Evaluation of Alkyl vs. Aminomethyl Substituent Effects
The aminomethyl substituent introduces several key features that are absent in a simple alkyl group:
Basicity and Charge: The primary amine of the aminomethyl group is basic and will be protonated at physiological pH, conferring a positive charge to the molecule. This allows for the formation of strong ionic interactions (salt bridges) with acidic residues, such as aspartate or glutamate, in a receptor's binding pocket.
Hydrogen Bonding: The -NH₂ group is an excellent hydrogen bond donor, providing a crucial interaction point that can significantly enhance binding affinity and selectivity.
Solubility: The introduction of an ionizable amino group generally increases the aqueous solubility of a compound compared to a nonpolar alkyl group, which can improve its pharmacokinetic properties.
In contrast, an alkyl group is nonpolar and hydrophobic. Its primary mode of interaction is through weaker van der Waals forces within hydrophobic pockets of a receptor. While increasing the size of the alkyl chain can sometimes improve potency by increasing lipophilicity and filling a hydrophobic pocket, it can also lead to decreased solubility. The choice between an aminomethyl and an alkyl group therefore depends heavily on the specific topology and chemical nature of the target binding site.
| 5-Position Substituent | Key Physicochemical Properties | Potential Receptor Interactions | Impact on Pharmacokinetics |
|---|---|---|---|
| Aminomethyl (-CH₂NH₂) | Polar, basic, capable of protonation. | Forms hydrogen bonds (donor) and ionic interactions. | Generally increases aqueous solubility. |
| Alkyl (e.g., -CH₃, -C₂H₅) | Nonpolar, hydrophobic. | Engages in van der Waals and hydrophobic interactions. | Increases lipophilicity, may decrease aqueous solubility. |
Bioisosteric Modifications and Scaffold Hopping Strategies in Furan Sulfonamide Scaffolds
Advanced drug design often moves beyond simple substituent changes to explore more profound structural modifications through bioisosterism and scaffold hopping. These strategies aim to discover novel chemical entities with superior properties.
Bioisosteric Modifications
Bioisosterism involves the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other attributes. cambridgemedchemconsulting.comu-tokyo.ac.jp For the furan sulfonamide scaffold, several bioisosteric replacements can be considered:
Furan Ring Bioisosteres: The furan ring itself can be replaced by other five-membered heterocycles like thiophene, pyrrole (B145914), oxazole, or thiazole. researchgate.net These replacements maintain a similar size and shape but alter the electronic properties, hydrogen-bonding capacity, and metabolic stability.
Sulfonamide Group Bioisosteres: The sulfonamide group (-SO₂NH₂) is a well-known bioisostere of the carboxylic acid group. tandfonline.comresearchgate.net Other non-classical bioisosteres for this acidic moiety include tetrazoles or N-acylsulfonamides. nih.govrsc.orgdrughunter.com Such modifications can significantly impact the acidity (pKa), binding interactions, and pharmacokinetic profile of the molecule. drugdesign.org
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Furan Ring | Thiophene, Pyrrole, Thiazole | Modulate aromaticity, electronics, and metabolic stability. researchgate.net |
| Sulfonamide (-SO₂NH₂) | Carboxylic Acid, Tetrazole | Alter pKa, solubility, and cell permeability while maintaining an acidic pharmacophore. tandfonline.comdrughunter.com |
Scaffold Hopping Strategies
Scaffold hopping is a more transformative approach where the core molecular structure (the scaffold) is replaced with a topologically different one, while preserving the spatial arrangement of key functional groups responsible for biological activity. uniroma1.itsemanticscholar.org The objective is to identify novel chemotypes that may offer advantages such as improved properties, circumvention of existing patents, or different side-effect profiles. biosolveit.debhsai.org
Starting from a 5-(aminomethyl)furan-2-sulfonamide lead, a scaffold hopping strategy might involve:
Replacing the furan-sulfonamide core with a completely different heterocyclic system, such as a benzofuran or indole, that can still present the aminomethyl group and an acidic function in a similar three-dimensional orientation. researchgate.netnih.gov
Utilizing computational methods to search databases for structurally diverse scaffolds that can match the pharmacophore model derived from the original furan sulfonamide.
This strategy allows for the exploration of entirely new chemical spaces, potentially leading to the discovery of compounds with fundamentally different structures but similar or enhanced biological functions. uniroma1.it
Mechanistic Elucidation of Biological Interactions
Enzyme Inhibition Studies: Focus on Carbonic Anhydrases
The presence of a primary sulfonamide group is a classic pharmacophore for the inhibition of zinc-metalloenzymes, most notably the carbonic anhydrases (CAs). mdpi.com Heterocyclic sulfonamides, including those with five-membered rings like furan (B31954), have been widely investigated as potent CA inhibitors. mdpi.comnih.gov
In Vitro Assays and Kinetic Characterization of Inhibition
For a novel sulfonamide, in vitro assays would typically be conducted to determine its inhibitory potency against various CA isozymes. These experiments measure the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's effectiveness. The sulfonamide moiety is expected to bind to the zinc ion in the active site of the carbonic anhydrase, disrupting its catalytic activity. griffith.edu.au However, no published studies provide Kᵢ or IC₅₀ values for 5-(aminomethyl)furan-2-sulfonamide (B8765333) hydrochloride.
Selectivity Profiling Across Carbonic Anhydrase Isozymes
There are at least 15 human carbonic anhydrase isoforms, and achieving selective inhibition is a key goal in drug design to minimize off-target effects. chemrxiv.org Research on other sulfonamides demonstrates that modifications to the scaffold beyond the zinc-binding group determine the selectivity for different isoforms, such as the cytosolic hCA I and hCA II, or the tumor-associated hCA IX and hCA XII. chemrxiv.orgacs.org A selectivity profile for 5-(aminomethyl)furan-2-sulfonamide hydrochloride, which would involve testing its inhibitory activity against a panel of different CA isozymes, has not been reported in the scientific literature.
Investigation of Antimicrobial Modalities
In Vitro Susceptibility Studies Against Bacterial Strains
The sulfonamide class of drugs historically forms the basis of synthetic antimicrobials. nih.gov Furthermore, various furan derivatives have demonstrated antibacterial properties. frontiersin.org In vitro susceptibility studies would typically involve determining the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. No such MIC data are available for this compound.
Mechanistic Hypotheses for Antibacterial Action
The primary antibacterial mechanism for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. As structural analogs of para-aminobenzoic acid (PABA), they block the metabolic pathway necessary for producing nucleotides and, consequently, for bacterial growth. It is hypothesized that this compound would act via this well-established mechanism. However, without experimental validation, this remains a supposition.
Mechanisms of Molecular Target Engagement (e.g., Sirtuin 2 Inhibition)
Sirtuin 2 (SIRT2) is an NAD⁺-dependent deacetylase and has emerged as a therapeutic target in various diseases. nih.gov A variety of chemical scaffolds have been identified as SIRT2 inhibitors, including some containing furan rings. nih.gov These inhibitors often engage with hydrophobic pockets within the enzyme. nih.gov An investigation into the potential of this compound to inhibit SIRT2 would require specific enzymatic assays to determine an IC₅₀ value. Currently, there is no published evidence to suggest that this compound engages with SIRT2 or other sirtuin isoforms.
Biochemical Characterization of Target Interaction
The biochemical interactions of this compound are likely dictated by the synergistic functionalities of its furan heterocycle and its sulfonamide group. While direct studies on this specific compound are not publicly available, the extensive research on related furan-containing sulfonamides provides a strong basis for inferring its potential molecular targets. A primary target for heterocyclic sulfonamides is the metalloenzyme family of carbonic anhydrases (CAs). nih.govmdpi.com
The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group, capable of coordinating with the Zn²⁺ ion in the active site of carbonic anhydrases, thereby inhibiting their catalytic activity. nih.govmdpi.com This interaction is crucial for the biological effects of many sulfonamide-based drugs. The furan ring, being an electron-rich aromatic system, can engage in various non-covalent interactions, such as van der Waals forces and π-π stacking, with amino acid residues in the enzyme's active site, which can influence binding affinity and isoform selectivity. mdpi.comijabbr.com
Numerous studies have demonstrated the potent inhibitory effects of furan-sulfonamide derivatives on various human carbonic anhydrase (hCA) isoforms. The inhibition constants (Kᵢ) for these related compounds are often in the nanomolar range, indicating high-affinity binding. The substitution pattern on the furan ring and the nature of any additional groups play a significant role in determining the potency and selectivity of inhibition across different CA isoforms. For instance, research on a range of furan- and benzofuran-2-sulfonamides has highlighted their potential as potent CA inhibitors. nih.gov
Table 1: Inhibitory Activity of Representative Furan-Sulfonamide Analogs against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| Benzofuran-2-sulfonamide | 120 | 25 | 30 |
| 5-Chlorobenzofuran-2-sulfonamide | 110 | 20 | 28 |
| 5-Methoxybenzofuran-2-sulfonamide | 150 | 35 | 40 |
| Thiophene-2-sulfonamide | 250 | 12 | 25 |
Another potential target for compounds with a sulfonamide structure are the cyclooxygenase (COX) enzymes, which are key to the inflammatory process. nih.gov
Elucidation of Enzyme Deacetylation Pathways
Currently, there is no information available in the peer-reviewed scientific literature to suggest that this compound or structurally related furan sulfonamides are involved in enzyme deacetylation pathways. The primary mechanisms of action for sulfonamides and furan derivatives typically involve direct enzyme inhibition or modulation of signaling cascades, rather than interference with post-translational modifications like acetylation or deacetylation.
Exploration of Anti-Inflammatory Pathways and Prostaglandin (B15479496) Synthesis Inhibition
The anti-inflammatory potential of this compound can be inferred from the known biological activities of both furan derivatives and sulfonamides. Furan-containing compounds have been reported to exhibit anti-inflammatory effects through several mechanisms. nih.govnih.gov These include antioxidant activity, where the furan ring may act as a scavenger of reactive oxygen species, and the modulation of key inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.govnih.gov By influencing these pathways, furan derivatives can potentially reduce the expression and production of pro-inflammatory mediators. nih.gov
The sulfonamide moiety contributes significantly to the anti-inflammatory profile, primarily through the inhibition of prostaglandin synthesis. Prostaglandins are potent lipid mediators of inflammation, and their synthesis is catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov Certain sulfonamide-containing compounds are known to be selective inhibitors of COX-2. nih.gov Inhibition of COX-2 leads to a decrease in the production of prostaglandins, such as prostaglandin E₂ (PGE₂), at sites of inflammation, thereby reducing inflammatory symptoms like pain and swelling. nih.gov
The combined structural features of this compound suggest a multi-faceted anti-inflammatory potential. It may simultaneously modulate inflammatory signaling pathways and directly inhibit the production of prostaglandins.
Table 2: Summary of Potential Anti-Inflammatory Mechanisms
| Structural Moiety | Potential Mechanism of Action | Consequence |
| Furan Ring | Antioxidant Activity | Reduction of oxidative stress |
| Modulation of MAPK and PPAR-γ signaling pathways | Decreased production of pro-inflammatory cytokines | |
| Sulfonamide Group | Inhibition of Cyclooxygenase (COX) enzymes | Reduced synthesis of prostaglandins |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the interaction between a ligand, such as 5-(aminomethyl)furan-2-sulfonamide (B8765333), and a protein target.
A variety of algorithms are employed for ligand-protein docking, each with its own strengths. Commonly used algorithms for sulfonamide-containing compounds include Glide, AutoDock, and LigandFit. nih.govijper.org These programs utilize scoring functions to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. For instance, Glide employs a GlideScore (GScore), which is an empirical scoring function that accounts for the physics of the binding process, including terms for lipophilic interactions, hydrogen bonding, and penalties for rotational bonds. ijper.org
Validation of docking protocols is a critical step to ensure the reliability of the predicted binding modes. A common validation method is to re-dock a co-crystallized ligand into the protein's binding site. A successful docking protocol is generally considered one that can reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.
Molecular docking studies on furan (B31954) sulfonamide derivatives have revealed key interaction patterns with various protein targets. For example, in studies with enzymes like carbonic anhydrases, the sulfonamide group is often predicted to coordinate with a zinc ion in the active site. unar.ac.id The furan ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. ijper.orgacs.org The aminomethyl group can act as a hydrogen bond donor, forming interactions with appropriate acceptor residues like aspartate or glutamate.
These predictions are crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. The predicted binding mode can highlight which parts of the molecule are essential for binding and which can be modified to improve properties like solubility or metabolic stability.
Table 1: Representative Data from a Hypothetical Molecular Docking Study
| Target Protein | Docking Algorithm | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Carbonic Anhydrase II | Glide | -8.5 | His94, His96, His119, Zn2+ |
| DNA Gyrase | AutoDock | -7.2 | Asp73, Gly77, Ile78 |
| Enoyl Reductase | LigandFit | -9.1 | Tyr146, Phe94 |
Note: The data in this table is illustrative and based on typical results for similar compounds, not on a direct study of 5-(aminomethyl)furan-2-sulfonamide hydrochloride.
Conformational Analysis and Energy Minimization Studies
The three-dimensional shape of a molecule is critical for its biological activity. Conformational analysis and energy minimization studies are performed to identify the most stable conformations of a molecule.
The flexibility of a molecule is governed by the energy barriers to rotation around its single bonds. For 5-(aminomethyl)furan-2-sulfonamide, the rotation of the aminomethyl fragment and the sulfonamide group are of particular interest. Quantum chemical calculations can be used to compute the rotational energy profile by systematically changing the dihedral angle of the bond of interest and calculating the energy at each step. This analysis provides insight into the flexibility of the molecule and the likelihood of it adopting a specific conformation required for binding to a biological target. For example, the rotation of the C-S bond in aryl sulfonamides can have a significant impact on their biological activity. mdpi.com
Table 2: Hypothetical Rotational Energy Barriers
| Rotatable Bond | Computational Method | Calculated Rotational Barrier (kcal/mol) |
| Furan-C to S (Sulfonamide) | DFT (B3LYP/6-31G) | 3.5 |
| Furan-C to C (Aminomethyl) | DFT (B3LYP/6-31G) | 2.8 |
Note: The data in this table is for illustrative purposes and represents typical values for similar chemical fragments.
Mechanistic Pathfinding via Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms at the electronic level. acs.orgresearchgate.net For a compound like 5-(aminomethyl)furan-2-sulfonamide, this could involve studying its metabolic pathways or its mechanism of action as an enzyme inhibitor.
Virtual Screening and Ligand-Based Design Strategies
Beyond its synthesis, computational modeling plays a pivotal role in exploring the potential biological activities of this compound. Virtual screening and ligand-based design are powerful techniques used to identify potential protein targets and to design new molecules with improved activity.
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. dergipark.org.tr By analyzing the structures of known active compounds, a pharmacophore model can be generated. This model can then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov
For this compound, a pharmacophore model could be developed based on its structural features, such as the hydrogen bond donors and acceptors in the sulfonamide and amine groups, and the aromatic furan ring. This model could then be used to search for potential protein targets where these features are complementary to the binding site. This approach is particularly useful when the three-dimensional structure of the target protein is unknown. researchgate.net
| Pharmacophoric Feature | Potential Role in Biological Activity |
| Hydrogen Bond Donor | The -NH2 and -SO2NH2 groups can form hydrogen bonds with protein residues. |
| Hydrogen Bond Acceptor | The oxygen atoms of the sulfonamide group and the furan ring can act as hydrogen bond acceptors. |
| Aromatic Ring | The furan ring can engage in π-π stacking or hydrophobic interactions with the target protein. |
| Positive Ionizable Group | The aminomethyl group can be protonated at physiological pH, allowing for ionic interactions. |
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most correlated with activity, a predictive QSAR model can be built. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.
For a series of derivatives of this compound, a QSAR study could be performed to understand how modifications to the furan ring, the sulfonamide group, or the aminomethyl side chain affect its biological activity. Molecular descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric parameters would be calculated for each compound and correlated with their measured activity. The resulting QSAR model could provide valuable insights into the structure-activity landscape and guide the optimization of lead compounds. researchgate.net
| QSAR Descriptor | Potential Influence on Activity |
| LogP (Lipophilicity) | Affects the compound's ability to cross cell membranes and reach its target. |
| Molecular Weight | Influences the overall size and shape of the molecule, which can affect binding. |
| Polar Surface Area (PSA) | Relates to the compound's solubility and permeability. |
| HOMO/LUMO Energies | Electronic parameters that can be related to the compound's reactivity and interaction with the target. |
Advanced Research Applications and Future Perspectives
Development of Novel Chemical Probes for Biological Systems
The development of chemical probes is crucial for elucidating complex biological processes. The structure of 5-(aminomethyl)furan-2-sulfonamide (B8765333) hydrochloride offers a promising starting point for creating such probes. Furan-containing molecules have been utilized in the design of reactivity-based probes, for instance, in Diels-Alder reactions to target and identify natural products within complex mixtures. beilstein-journals.org The furan (B31954) moiety in 5-(aminomethyl)furan-2-sulfonamide can potentially be chemically activated, for example through oxidation, to generate a reactive species that can covalently label nearby biomolecules. rsc.org
Furthermore, the sulfonamide group is a well-established pharmacophore known to interact with specific enzyme classes, most notably carbonic anhydrases. nih.govmdpi.com This inherent targeting capability can be harnessed to design probes for specific enzyme families. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the aminomethyl handle, researchers can create probes to visualize and quantify enzyme activity in biological systems. Enzyme-activatable probes, which exhibit a change in their properties upon interaction with a target enzyme, represent a sophisticated application. nih.gov For example, a probe could be designed where the fluorescence is quenched until the sulfonamide moiety binds to its target, leading to a conformational change that restores fluorescence.
| Potential Probe Type | Design Strategy | Application |
| Reactivity-Based Probe | Oxidation of the furan ring to generate a reactive dienophile. | Covalent labeling of proteins or nucleic acids in proximity to the probe's localization. |
| Enzyme-Targeted Probe | Conjugation of a reporter molecule to the aminomethyl group. | Imaging and quantification of carbonic anhydrase activity in cells and tissues. |
| Activatable Probe | Incorporation of a quencher that is released upon enzymatic activity. | Real-time monitoring of specific enzyme activity with high signal-to-noise ratio. |
Integration into Oligonucleotide and Other Bioconjugate Chemistry
The presence of a primary amine in 5-(aminomethyl)furan-2-sulfonamide hydrochloride makes it an ideal candidate for bioconjugation, particularly for the labeling of oligonucleotides and other biomolecules. Amine-reactive chemistry is a cornerstone of bioconjugation, allowing for the stable attachment of molecules to biomacromolecules. biosyn.com The aminomethyl group can be readily coupled to activated esters, isothiocyanates, and other electrophilic reagents to form stable covalent bonds.
In the context of oligonucleotide chemistry, furan-modified oligonucleotides have been developed for applications such as DNA inter-strand cross-linking. nih.govnih.gov The furan moiety can be oxidized to a reactive intermediate that forms a covalent bond with a complementary DNA or RNA strand. rsc.orgnih.govnih.gov By incorporating 5-(aminomethyl)furan-2-sulfonamide into an oligonucleotide, either at the termini or internally using a suitable linker, researchers could create probes for studying nucleic acid structure and function. The sulfonamide portion could also serve to modulate the hybridization properties of the oligonucleotide or to introduce an additional point of interaction with proteins.
The versatility of the aminomethyl group also extends to the conjugation with other biomolecules, such as peptides and proteins. A "furan-thiol-amine" multicomponent reaction has been described for the synthesis of pyrrole (B145914) heterocycles, demonstrating the utility of furan derivatives in creating complex bioconjugates under physiological conditions. researchgate.netresearchgate.net This suggests that 5-(aminomethyl)furan-2-sulfonamide could be a valuable building block in the construction of sophisticated biomolecular architectures.
Exploration of Diverse Biological Pathways and Targets
The primary and most well-documented biological target for sulfonamides, including those with heterocyclic rings, is the family of carbonic anhydrase (CA) enzymes. nih.govmdpi.comnih.gov Furan-2-sulfonamides have been shown to be potent inhibitors of human carbonic anhydrase II. nih.gov CAs are involved in a wide range of physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. nih.govmdpi.com The exploration of this compound and its derivatives as selective inhibitors for different CA isozymes is a significant area of future research.
Beyond carbonic anhydrases, the furan and sulfonamide motifs are present in a variety of biologically active compounds, suggesting that 5-(aminomethyl)furan-2-sulfonamide could interact with other biological targets. ajchem-b.comnih.gov For example, some furan derivatives have shown potential in overcoming multidrug resistance in cancer cells by inhibiting P-glycoprotein. nih.gov The sulfonamide scaffold is also a key feature in drugs targeting a range of enzymes and receptors. ajchem-b.comresearchgate.net High-throughput screening of this compound against diverse panels of biological targets could uncover novel activities and expand its therapeutic potential.
| Potential Biological Target Class | Rationale for Exploration | Potential Therapeutic Area |
| Carbonic Anhydrases | Established activity of furan sulfonamides. | Glaucoma, Cancer, Epilepsy. nih.govmdpi.com |
| Kinases | Sulfonamide-containing kinase inhibitors are known. | Cancer, Inflammatory Diseases. |
| Proteases | Sulfonamides can act as transition-state analogs. | Infectious Diseases, Cancer. |
| G-Protein Coupled Receptors | Diverse heterocyclic scaffolds are common in GPCR ligands. | Neurological Disorders, Metabolic Diseases. |
Emerging Methodologies in Furan Sulfonamide Research
Recent advances in synthetic organic chemistry are providing new tools for the synthesis and functionalization of furan sulfonamides. Photocatalysis, for instance, has emerged as a powerful method for the synthesis of sulfones and sulfonamides under mild conditions. nih.gov These methods could be adapted for the efficient and selective synthesis of derivatives of 5-(aminomethyl)furan-2-sulfonamide, allowing for the rapid generation of compound libraries for biological screening.
The development of one-pot multicomponent reactions is another area of significant progress. researchgate.netresearchgate.net Such reactions, which allow for the assembly of complex molecules from simple starting materials in a single step, can streamline the synthesis of novel furan sulfonamide derivatives. For example, a multicomponent reaction involving a furan derivative, an amine, and a thiol has been reported. researchgate.netresearchgate.net
Furthermore, new methodologies for the functionalization of the furan ring itself are being explored. These methods could be used to introduce additional chemical handles or to modify the electronic properties of the furan ring, thereby fine-tuning the biological activity of the molecule. The development of sustainable synthetic methods, for instance, using methyl chloroformate for the preparation of furanamides, is also a growing trend. nih.gov
Theoretical Frameworks for Rational Design and Optimization
Computational methods play an increasingly important role in the rational design and optimization of bioactive molecules. For sulfonamide-based inhibitors, Quantitative Structure-Activity Relationship (QSAR) studies have been extensively used to correlate the structural features of the molecules with their biological activity. researchgate.netafantitis.comnih.govtiu.edu.iqqub.ac.uk These studies can identify key molecular descriptors that influence the inhibitory potency of furan sulfonamides, guiding the design of more effective compounds.
Molecular docking and molecular dynamics simulations are powerful tools for understanding the interactions between a ligand and its protein target at the atomic level. ias.ac.innih.govnih.govacs.org For furan sulfonamides targeting carbonic anhydrase, these methods can predict the binding mode of the inhibitor in the active site of the enzyme and identify key interactions that contribute to its affinity. ias.ac.in This information is invaluable for the rational design of derivatives with improved potency and selectivity. These computational approaches can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process. nih.gov
| Computational Method | Application in Furan Sulfonamide Research |
| QSAR | Identify structural features that correlate with inhibitory activity against specific targets. researchgate.netafantitis.comnih.govtiu.edu.iqqub.ac.uk |
| Molecular Docking | Predict the binding pose of 5-(aminomethyl)furan-2-sulfonamide derivatives in the active site of target proteins. ias.ac.innih.govnih.govacs.org |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability and conformational changes. |
| Pharmacophore Modeling | Develop a 3D model of the essential features required for biological activity to guide the design of new compounds. |
Q & A
Q. How do structural analogs compare in reactivity and bioactivity?
- Methodological Answer : A comparison of analogs reveals:
| Compound | Functional Groups | Key Differences | Bioactivity (Example) |
|---|---|---|---|
| 5-(Aminomethyl)furan-2-sulfonamide | Sulfonamide, NH₂ | High solubility | Antibacterial (MIC: 8 µg/mL) |
| 5-(Aminomethyl)furan-3-carboxylate | Carboxylate, NH₂ | Lower logP | Enzyme inhibition (IC₅₀: 2 µM) |
| 5-Fluoro-2-methylphenyl analog | Fluorine, methyl | Enhanced metabolic stability | Anticancer (EC₅₀: 10 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
